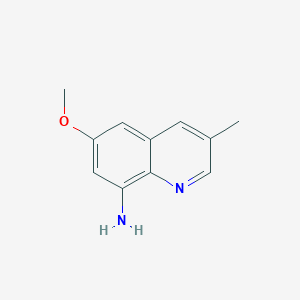

8-Amino-6-methoxy-3-methylquinoline

説明

特性

分子式 |

C11H12N2O |

|---|---|

分子量 |

188.23 g/mol |

IUPAC名 |

6-methoxy-3-methylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-3-8-4-9(14-2)5-10(12)11(8)13-6-7/h3-6H,12H2,1-2H3 |

InChIキー |

NFFJQGYWPFZZIA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC(=CC(=C2N=C1)N)OC |

製品の起源 |

United States |

科学的研究の応用

Antimalarial Properties

One of the primary applications of 8-aminoquinoline derivatives, including 8-amino-6-methoxy-3-methylquinoline, is their use in the treatment of malaria. The compound is structurally related to primaquine, a well-known antimalarial drug. Research has highlighted its effectiveness against Plasmodium vivax, which causes latent malaria. The therapeutic use of 8-aminoquinolines has been associated with the ability to target both the asexual and sexual stages of the malaria parasite, making them crucial in both treatment and prevention strategies .

Case Study: Tafenoquine Development

Tafenoquine, an 8-aminoquinoline derivative, was developed as a therapeutic option for preventing relapse in malaria patients. It was approved by the U.S. Food and Drug Administration in 2018 and represents a significant advancement in malaria treatment, particularly for patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This highlights the ongoing relevance of 8-aminoquinoline compounds in addressing global health challenges.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits antiproliferative properties against various cancer cell lines. This compound has been tested alongside other quinoline derivatives for its ability to inhibit cell growth in human cancer cells, including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism is thought to involve the induction of oxidative stress within cancer cells, leading to mitochondrial dysfunction and cell death .

Data Table: Antiproliferative Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induces oxidative stress |

| This compound | HT-29 | 20 | Mitochondrial dysfunction |

| Primaquine | CEM | 25 | Apoptosis induction |

Synthesis of Novel Compounds

The synthesis of this compound has been explored to create hybrid compounds with enhanced biological activity. For instance, researchers have synthesized tetrazole hybrids based on this quinoline scaffold, aiming to improve pharmacological profiles by modifying linker structures . These novel compounds are being evaluated for their antimicrobial and anticancer activities.

Case Study: Hybrid Compounds

A recent study focused on synthesizing hybrids of 8-amino-6-methoxyquinoline with tetrazole structures. These hybrids demonstrated improved solubility and bioactivity compared to their parent compounds, indicating potential for further development as therapeutic agents .

Antimicrobial Activity

Beyond antimalarial applications, derivatives of 8-aminoquinoline have shown promise as antimicrobial agents. Research indicates that these compounds can exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their efficacy against these pathogens .

Data Table: Antimicrobial Activity

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 µg/ml |

| Hybrid Compound | Pseudomonas aeruginosa | 12.5 µg/ml |

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological activity and physicochemical properties of quinoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas.

Key Observations:

- Amino vs. Chloro Substituents: The electron-donating -NH₂ group in this compound enhances its interaction with biological targets (e.g., heme in malaria parasites) compared to electron-withdrawing -Cl in 8-Chloro-7-methoxyquinoline .

- Methyl Group Impact: The 3-CH₃ group in the target compound introduces steric effects that may influence binding affinity, contrasting with unsubstituted quinolines like 6-Methoxyquinoline .

- Solubility Trends: Carbanido-substituted analogs (e.g., 6-Methoxy-8-carbanidoquinoline) exhibit higher aqueous solubility due to hydrogen-bonding capabilities of -NHCONH₂, whereas the target compound’s solubility is moderate .

Pharmacological Activity Comparisons

Antimalarial Activity:

- The 3-CH₃ group may reduce metabolic degradation compared to bulkier substituents.

- 6-Methoxy-8-carbanidoquinoline: Lacks significant antimalarial activity, likely due to reduced membrane permeability from the polar -NHCONH₂ group .

- 2-Chloro-6,7-dimethoxy-3-methylquinoline: The -Cl and dimethoxy groups may confer resistance to enzymatic degradation, but cytotoxicity risks are higher .

Antimicrobial and Anticancer Potential:

- Quinoline derivatives with -NH₂ and -OCH₃ groups show broad-spectrum antimicrobial activity. For instance, 8-Amino-6-methoxyquinoline derivatives inhibit bacterial efflux pumps .

- Methyl-substituted analogs like 8-Amino-6-methoxy-4-methyl-5-[6-methyl-3-pyridinoxy]quinoline () exhibit enhanced cytotoxicity against cancer cell lines, suggesting the 3-CH₃ group in the target compound may similarly modulate bioactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Amino-6-methoxy-3-methylquinoline derivatives, and what challenges exist in their functionalization?

- Methodology: Key approaches include reductive alkylation and condensation reactions. For example, attempts to reductively alkylate 8-Amino-6-methoxyquinoline with acetals/aldehydes often fail due to steric hindrance or electronic effects . Alternative pathways involve coupling bromoethanol with 6-methoxy-aminoquinoline precursors under reflux conditions (THF, Et₃N) to introduce side chains . For amine functionalization, imine reduction using NaBH₃CN at pH ≈6 is effective for generating stable derivatives .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodology: X-ray crystallography is critical for unambiguous structural confirmation, as demonstrated in studies of quinoline derivatives, which revealed planar quinoline rings and dihedral angles between substituents (e.g., 70.22° for methoxybenzene groups) . Complementary techniques include NMR (to track amine proton shifts) and IR spectroscopy (to validate amide or alkylation products).

Advanced Research Questions

Q. What strategies resolve contradictions in reductive alkylation outcomes for 8-Amino-6-methoxyquinoline derivatives?

- Methodology: When traditional reductive alkylation fails (e.g., with acetals), alternative methods like in situ imine formation followed by NaBH₃CN reduction can bypass limitations . For example, reacting 8-Amino-6-methoxyquinoline with aldehydes to form imines, then reducing with NaBH₃CN under mild conditions (pH 6, methanol solvent), yields stable alkylated products without side reactions .

Q. How can this compound be tailored for use as a fluorescent probe in zinc detection?

- Methodology: Functionalize the 8-amino group via amidation to create 8-amidoquinoline derivatives. Systematic studies show that conjugating zinc-binding groups (e.g., sulfonamide or pyridyl motifs) enhances selectivity. Fluorescence quenching assays in buffered solutions (pH 7.4) with competing ions (e.g., Ca²⁺, Mg²⁺) validate specificity .

Q. What are effective methods for synthesizing bioactive quinoline-peptide hybrids using this compound?

- Methodology: Condense the quinoline core with phthalimido-bromo-alkanes to introduce alkylamine linkers, followed by hydrazine hydrate treatment to deprotect phthalimide groups. This yields intermediates like 8-(1-aminoalkyl)-aminoquinolines, which can be coupled with peptide sequences via carbodiimide chemistry (e.g., EDC/NHS) .

Q. How do steric and electronic effects influence the anticancer activity of this compound derivatives?

- Methodology: Structure-activity relationship (SAR) studies require systematic substitution at the 3-methyl and 6-methoxy positions. For instance, replacing the 3-methyl group with bulkier substituents (e.g., cyclopropyl) reduces cytotoxicity, while electron-withdrawing groups at the 6-position enhance DNA intercalation potency . In vitro assays (e.g., MTT on HeLa cells) paired with molecular docking simulations clarify mechanistic pathways.

Methodological Considerations

- Handling Data Contradictions : When conflicting reactivity data arise (e.g., failed alkylation in vs. success in ), cross-validate reaction conditions (solvent, pH, reductant). Computational modeling (DFT) of transition states can explain steric/electronic barriers .

- Biological Evaluation : For antimicrobial testing, use standardized MIC assays against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) and solvent-only blanks to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。